molecular formula C9H7BrClN B2525604 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile CAS No. 2090958-22-6

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

Cat. No.: B2525604
CAS No.: 2090958-22-6
M. Wt: 244.52
InChI Key: BKCZGGDBZVLXOT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7BrClN and a molecular weight of 244.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to a methyl-substituted phenyl ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile typically involves the reaction of 5-bromo-2-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines, thiols, or other nucleophiles.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Conversely, the compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.

Scientific Research Applications

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of the nitrile group allows for interactions with nucleophilic sites, while the halogen atoms can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile include:

This compound stands out due to its unique combination of halogen atoms and a nitrile group, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCZGGDBZVLXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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